VRT-043198: A Selective Caspase-1 Inhibitor for Inflammatory Disease Research
VRT-043198: A Selective Caspase-1 Inhibitor for Inflammatory Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VRT-043198 is a potent and highly selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade. As the active metabolite of the prodrug VX-765 (Belnacasan), VRT-043198 has emerged as a critical tool for investigating the role of the inflammasome and its downstream signaling pathways in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
VRT-043198 functions as a reversible, covalent inhibitor of caspase-1.[1] The prodrug, VX-765, is rapidly converted to VRT-043198 by plasma and liver esterases.[2] This conversion unmasks an aldehyde functional group which acts as a potent electrophile.[1] The aldehyde group is attacked by the catalytic cysteine residue in the active site of caspase-1, forming a reversible covalent bond and effectively blocking the enzyme's activity.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Quantitative Data
The inhibitory activity and selectivity of VRT-043198 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its potent and selective inhibition of caspase-1 and caspase-4 over other caspase family members.
Table 1: In Vitro Inhibitory Activity of VRT-043198 Against Caspase-1 and Caspase-4
| Target | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) |
| Caspase-1 | Biochemical | 0.8 nM[2] | 0.204 nM[3] |
| Caspase-4 | Biochemical | 0.6 nM[4] | 14.5 nM[3] |
Table 2: Selectivity Profile of VRT-043198 Against a Panel of Human Caspases
| Caspase Target | Subfamily | Inhibition Value (IC₅₀, nM) | Fold Selectivity vs. Caspase-1 (approx.) |
| Caspase-1 | Inflammatory | 0.204 [3] | 1x |
| Caspase-3 | Apoptotic (Executioner) | >10,000[3] | >49,000x |
| Caspase-4 | Inflammatory | 14.5 [3] | 71x |
| Caspase-5 | Inflammatory | 10.6[5] | 52x |
| Caspase-6 | Apoptotic (Executioner) | >10,000[3] | >49,000x |
| Caspase-7 | Apoptotic (Executioner) | >10,000 | >49,000x |
| Caspase-8 | Apoptotic (Initiator) | 3.3[3] | 16x |
| Caspase-9 | Apoptotic (Initiator) | 5.07[3] | 25x |
| Caspase-10 | Apoptotic (Initiator) | 66.5[5] | 326x |
| Caspase-14 | - | 58.5[5] | 287x |
Table 3: Cellular Activity of VRT-043198
| Cell Type | Assay | Stimulus | Measured Endpoint | Potency (IC₅₀) |
| Human PBMCs | Cytokine Release | LPS | IL-1β Release | 0.67 ± 0.55 nM[2] |
| Human Whole Blood | Cytokine Release | LPS | IL-1β Release | 1.9 ± 0.80 nM[2] |
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of VRT-043198 against purified, recombinant human caspase-1 using a fluorogenic substrate.
Materials:
-
Recombinant human caspase-1
-
VRT-043198
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)[6][7][8]
-
Assay Buffer (e.g., 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT)[7]
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)[6][7][8]
Procedure:
-
Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer. A typical starting concentration might be 1 µM with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired final concentration (e.g., 1-5 nM) in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[9]
-
Reaction Initiation: Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC) to each well to a final concentration of 25-50 µM.[7]
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cell-Based IL-1β Release Assay in Human PBMCs
This protocol outlines a method to measure the effect of VRT-043198 on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque or other density gradient medium for PBMC isolation[10][11]
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli[9]
-
VRT-043198
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.[10][11]
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.[9]
-
Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[9]
-
Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.[9] For robust IL-1β release, a second signal such as ATP (1-5 mM) can be added for the last 15-30 minutes of incubation.[12]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[9]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key aspects of VRT-043198's mechanism and evaluation.
Caption: Caspase-1 signaling pathway and the inhibitory action of VRT-043198.
Caption: General experimental workflow for evaluating VRT-043198.
Caption: Selectivity profile of VRT-043198 against inflammatory and apoptotic caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ubpbio.com [ubpbio.com]
- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. reprocell.com [reprocell.com]
- 12. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
